molecular formula C11H18BrN5O3 B1678362 Pamabrom CAS No. 606-04-2

Pamabrom

Cat. No.: B1678362
CAS No.: 606-04-2
M. Wt: 348.20 g/mol
InChI Key: ATOTUUBRFJHZQG-UHFFFAOYSA-N
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Description

Pamabrom (2-amino-2-methyl-propanol-1-8-bromotheophylline) is a xanthine-derived diuretic and antihistamine primarily used to alleviate water retention and bloating associated with premenstrual syndrome (PMS) . Structurally, it combines a theophylline moiety with 8-bromotheophylline, contributing to its diuretic properties through cyclic adenosine monophosphate (cAMP) modulation via phosphodiesterase inhibition . This compound is often formulated with analgesics like paracetamol (acetaminophen) or NSAIDs (e.g., naproxen) to address pain and inflammation in conditions such as dysmenorrhea . Pharmacokinetically, it is metabolized to 8-bromotheophylline, detectable in plasma, and is typically administered orally as an over-the-counter (OTC) medication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pamabrom is synthesized through a combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol in a 1:1 ratio . The synthesis involves the following steps:

    Preparation of 8-bromotheophylline: This involves the bromination of theophylline, a xanthine derivative, using bromine or a bromine-containing reagent under controlled conditions.

    Combination with 2-amino-2-methyl-1-propanol: The 8-bromotheophylline is then combined with 2-amino-2-methyl-1-propanol to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced by combining the two components in large-scale reactors under controlled temperature and pressure conditions. The mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pamabrom undergoes several types of chemical reactions, including:

    Oxidation: The bromine atom in 8-bromotheophylline can undergo oxidation reactions under specific conditions.

    Substitution: The amino group in 2-amino-2-methyl-1-propanol can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents for the oxidation reactions.

    Substitution Reagents: Halogenating agents or alkylating agents can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 8-bromotheophylline can lead to the formation of brominated xanthine derivatives .

Scientific Research Applications

Chemical Composition and Mechanism of Action

Pamabrom is chemically characterized as a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol . The diuretic effect is primarily attributed to 8-bromotheophylline, which is known to increase urine output by inhibiting the reabsorption of sodium in the kidneys. The secondary component, 2-amino-2-methyl-1-propanol, may also contribute to diuresis by affecting antidiuretic hormone release, although this remains under investigation .

Pharmacokinetic Studies

Recent research has developed a bioanalytical method for measuring this compound levels in human plasma using high-performance liquid chromatography (HPLC) with UV detection. This method was validated through a pharmacokinetic study involving a single oral dose of 25 mg of this compound combined with paracetamol and naproxen sodium. The study demonstrated the reliability of this method for assessing drug absorption and elimination profiles in clinical settings .

Clinical Applications

This compound is commonly used in combination with acetaminophen for treating dysmenorrhea (menstrual pain). A randomized, double-blind clinical trial assessed the efficacy of this compound in conjunction with other analgesics. The results indicated that both treatment combinations (this compound with naproxen sodium and paracetamol versus this compound with paracetamol and pyrilamine) provided similar pain relief outcomes, highlighting the effectiveness of this compound in managing menstrual discomfort without significant adverse effects .

Table 1: Clinical Trial Overview

Study DesignTreatment CombinationsParticipantsOutcome Measures
Randomized, Double-blindNaproxen Sodium + Paracetamol + this compound
Paracetamol + Pyrilamine + this compound
200Pain intensity reduction
Duration3 menstrual cyclesAdverse events monitoring

Safety and Side Effects

While generally well-tolerated, this compound has been associated with mild side effects such as headache and gastrointestinal disturbances. A case study reported a fixed drug eruption linked to this compound, underscoring the importance of monitoring for hypersensitivity reactions in susceptible individuals .

Broader Therapeutic Potential

Beyond its primary use for menstrual symptoms, this compound's diuretic properties may have applications in treating conditions associated with fluid retention. Its role as an adjunctive therapy in managing obesity-related edema or neurodegenerative diseases is an area of ongoing research .

Mechanism of Action

Pamabrom exerts its effects by increasing urination, which helps reduce water retention and bloating. The active component, 8-bromotheophylline, acts as a weak diuretic by increasing glomerular filtration and potentially affecting tubular reabsorption. This leads to an increase in the excretion of sodium and chloride ions, resulting in increased urine output .

Comparison with Similar Compounds

Pamabrom vs. Hydrochlorothiazide

Hydrochlorothiazide, a thiazide diuretic, is structurally and mechanistically distinct from this compound. Below is a comparative analysis:

Data Table: Key Differences and Similarities

Parameter This compound Hydrochlorothiazide
Chemical Class Xanthine derivative (theophylline-based) Thiazide diuretic (benzothiadiazine)
Mechanism Inhibits phosphodiesterase (PDE), increasing cAMP; activates opioid-NO-cGMP-K+ pathway Inhibits Na+/Cl- cotransporter in renal distal convoluted tubule (DCT)
Primary Indications PMS-related bloating, mild edema Hypertension, heart failure, nephrotic syndrome
Administration OTC; oral tablets/capsules Prescription-only; oral tablets
Onset/Duration Rapid onset (OTC use suggests short-term relief) Onset: ~2 hours; Duration: 6–12 hours
Common Side Effects Mild: increased urination, dry mouth, gastrointestinal discomfort Moderate-severe: hypokalemia, hyponatremia, dizziness, photosensitivity
Safety Profile Generally well-tolerated; limited electrolyte disruption Requires monitoring for electrolyte imbalances and renal function

Key Research Findings

  • Efficacy in Edema : this compound is effective for mild, cyclical water retention (e.g., PMS), while hydrochlorothiazide is preferred for chronic conditions like hypertension .
  • Mechanistic Uniqueness: this compound’s antinociceptive effects via opioid receptor-NO-cGMP pathways differentiate it from thiazides, which lack analgesic properties .
  • Combination Use : this compound is frequently combined with analgesics (e.g., paracetamol) for synergistic relief of menstrual symptoms , whereas hydrochlorothiazide is combined with antihypertensives (e.g., ACE inhibitors) .

This compound vs. Other Xanthine Derivatives

While this compound shares structural similarities with theophylline, key differences include:

  • Diuretic Potency : this compound’s brominated theophylline derivative enhances diuretic efficacy with reduced central nervous system stimulation compared to theophylline .
  • Clinical Use : Theophylline is primarily used for asthma/COPD, whereas this compound is specialized for PMS-related symptoms .

Biological Activity

Pamabrom, a diuretic compound primarily used for alleviating menstrual discomfort, consists of a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol . This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

This compound's primary active ingredient, 8-bromotheophylline , is a methylxanthine that exhibits diuretic properties. The mechanisms through which this compound operates include:

  • Increased Glomerular Filtration Rate (GFR) : this compound enhances renal tubular permeability, leading to increased GFR and subsequent diuresis .
  • Inhibition of Sodium Reabsorption : It inhibits sodium reabsorption in the proximal tubule, promoting sodium and water excretion .
  • Antidiuretic Hormone Suppression : The presence of 2-amino-2-methyl-1-propanol may suppress antidiuretic hormone release from the posterior pituitary gland .

Pharmacokinetics

This compound is rapidly absorbed following oral administration. Key pharmacokinetic parameters include:

ParameterValue
Maximal Plasma Concentration2.5 mg/L at 0.78 h
Mean Residence Time12 hours
Half-life21.35 hours

The pharmacokinetic properties such as volume of distribution and routes of elimination remain undetermined .

Clinical Applications

This compound is commonly utilized in over-the-counter medications for the relief of menstrual symptoms, often in combination with other analgesics like acetaminophen and naproxen sodium. A recent clinical trial evaluated its efficacy in treating primary dysmenorrhea:

  • Study Design : Two drug combinations were tested:
    • Test group: Naproxen sodium (220 mg), paracetamol (300 mg), this compound (25 mg).
    • Control group: Paracetamol (500 mg), pyrilamine (15 mg), this compound (25 mg).
  • Results : Both combinations were found to be equally effective in reducing dysmenorrheic pain among participants .

Case Studies

A notable case involved a patient who developed a fixed drug eruption after exposure to this compound. This highlights the potential for adverse reactions associated with its use, although such occurrences are rare .

Safety Profile

This compound is generally well-tolerated with minimal side effects. The most frequently reported adverse effects in clinical studies include mild headache and abdominal pain . Its safety profile makes it suitable for use in various populations, including those with menstrual discomfort.

Q & A

Basic Research Questions

Q. What analytical methods are commonly validated for quantifying Pamabrom in pharmacokinetic studies?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying this compound (measured as its metabolite, 8-bromotheophylline) in plasma and urine. Key validation parameters include linearity (e.g., 20–600 µg/mL), precision (RSD <2%), accuracy (98–102% recovery), and sensitivity (LLOQ of 20 ng/mL). Stability-indicating methods involve forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to confirm specificity . Thin-layer chromatography (TLC) densitometry is an alternative for simultaneous determination with paracetamol, offering a linear range of 0.32–3.20 µg/spot and comparable accuracy (99–100% recovery) .

Q. Why is this compound frequently combined with paracetamol or NSAIDs in clinical formulations?

  • Methodological Answer : this compound’s diuretic and vasodilatory effects complement the analgesic properties of paracetamol and NSAIDs (e.g., naproxen) in treating dysmenorrhea. Researchers validate these combinations using bioanalytical methods (e.g., LC-MS) to monitor pharmacokinetic interactions, ensuring no interference in drug absorption or metabolism. Clinical trials often employ crossover designs to compare efficacy, with endpoints like pain relief scores and plasma concentration-time profiles .

Q. What pharmacokinetic parameters are critical when designing this compound studies?

  • Methodological Answer : Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (t1/2), and area under the curve (AUC). Non-compartmental analysis (NCA) is standard but may fail for multiexponential decay profiles, necessitating compartmental models. For example, this compound’s t1/2 in Mexican female subjects was 4.6 hours, but NCA limitations require cautious interpretation .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacokinetic data for this compound?

  • Methodological Answer : Discrepancies in parameters like t1/2 or AUC often arise from model selection (e.g., non-compartmental vs. compartmental approaches). To resolve this, use model-dependent analyses (e.g., two-compartment models) and validate with bootstrapping or Monte Carlo simulations. For example, this compound’s biexponential decay in plasma suggests multicompartment distribution, requiring advanced statistical tools for accurate parameter estimation .

Q. What methodological considerations ensure robustness in stability-indicating assays for this compound?

  • Methodological Answer : Forced degradation studies under stress conditions (e.g., 0.1N HCl, 3% H2O2, 80°C) are essential. Chromatographic methods must resolve this compound from degradation products, with peak purity >99% and resolution >2.0. System suitability parameters (e.g., tailing factor <1.5, theoretical plates >6000) ensure reproducibility. A validated HPLC method demonstrated 98–102% recovery even with 50% degradation .

Q. Which experimental models elucidate this compound’s antinociceptive mechanisms?

  • Methodological Answer : The formalin test in rodents is used to study peripheral antinociception. This compound’s effect is blocked by opioid receptor antagonists (e.g., naloxone) and nitric oxide synthase inhibitors, implicating the NO-cGMP-K<sup>+</sup> channel pathway. Researchers use dose-response curves and pathway-specific inhibitors to isolate mechanisms, ensuring controls for systemic effects (e.g., blood pressure changes) .

Q. How do simultaneous quantification methods for this compound and co-administered drugs mitigate analytical challenges?

  • Methodological Answer : RP-LC methods with dual-wavelength detection (e.g., 254 nm for paracetamol, 277 nm for this compound) enable specificity in multicomponent formulations. Mobile phase optimization (e.g., methanol-sodium hexane sulfonate-formic acid) resolves peak overlaps. Method validation includes robustness testing against pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .

Properties

IUPAC Name

2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOTUUBRFJHZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209397
Record name Pamabrom [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-04-2
Record name Pamabrom
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamabrom [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamabrom [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMABROM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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